molecular formula C7H17N3 B8299123 3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine

3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine

Cat. No.: B8299123
M. Wt: 143.23 g/mol
InChI Key: PSKFZWTXVLPHDU-UHFFFAOYSA-N
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Description

3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group and an ethyldiazene moiety. It is often used as a reagent in organic synthesis and has gained attention for its role in peptide synthesis and protein crosslinking.

Properties

Molecular Formula

C7H17N3

Molecular Weight

143.23 g/mol

IUPAC Name

3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C7H17N3/c1-4-8-9-6-5-7-10(2)3/h4-7H2,1-3H3

InChI Key

PSKFZWTXVLPHDU-UHFFFAOYSA-N

Canonical SMILES

CCN=NCCCN(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine typically involves the reaction of N,N-dimethyl-1,3-propanediamine with ethyl isocyanate to form a urea intermediate. This intermediate is then dehydrated to yield the final product . The reaction conditions generally include the use of organic solvents and catalysts to facilitate the process. Industrial production methods often involve optimizing these conditions to achieve high yields and purity.

Chemical Reactions Analysis

3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine involves the activation of carboxyl groups to form reactive intermediates. These intermediates can then react with primary amines to form stable amide bonds. The process typically involves the formation of an O-acylisourea intermediate, which is highly reactive and facilitates the coupling reaction . This mechanism is crucial for its applications in peptide synthesis and protein crosslinking.

Comparison with Similar Compounds

3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine is often compared with other carbodiimides such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC). While all these compounds serve as carboxyl-activating agents, this compound has the advantage of being water-soluble and producing a urea byproduct that can be easily removed using dilute acid . This makes it more convenient for certain applications, especially in aqueous environments.

Similar Compounds

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